molecular formula C17H17F3N2OS B2808713 N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 329080-25-3

N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2808713
CAS No.: 329080-25-3
M. Wt: 354.39
InChI Key: ACGGHTLVGCFQBD-UHFFFAOYSA-N
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Description

N-[4-(Propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a pyridinylsulfanyl moiety and a para-isopropylphenyl group. Its synthesis likely involves coupling reactions between substituted pyridine-thiols and chloroacetamide intermediates, followed by purification via column chromatography .

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2OS/c1-11(2)12-3-6-14(7-4-12)22-15(23)10-24-16-8-5-13(9-21-16)17(18,19)20/h3-9,11H,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGGHTLVGCFQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:

    Formation of the Phenyl Intermediate: The isopropyl-substituted phenyl group can be synthesized through Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Synthesis of the Pyridine Intermediate: The trifluoromethyl-substituted pyridine can be prepared via nucleophilic aromatic substitution reactions involving pyridine and trifluoromethylating agents.

    Coupling Reaction: The phenyl and pyridine intermediates are then coupled using a sulfanyl linkage, typically through a thiolation reaction involving thiol reagents and appropriate catalysts.

    Acetamide Formation: The final step involves the acylation of the coupled product with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties like high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards its targets. Additionally, the sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, their substituents, and biological activities, emphasizing key similarities and differences.

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name/ID Core Structure Key Substituents Biological Activity/Application Molecular Weight (g/mol) Melting Point (°C) Evidence Source
Target Compound Acetamide + pyridinylsulfanyl - 4-(Propan-2-yl)phenyl
- 5-(Trifluoromethyl)pyridin-2-yl
Not explicitly stated (potential kinase/channel targeting) ~356.35 Not reported
GPR-17 () Acetamide + triazolylsulfanyl - 4-(Propan-2-yl)phenyl
- Triazole with morpholine-sulfonyl/trifluoromethoxy
GPR-17 receptor modulation ~579.50 Not reported
N-(4-Fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () Acetamide + triazolylsulfanyl - 4-Fluorophenyl
- Thiophene
Antimicrobial/antifungal (inference from triazole class) ~417.50 Not reported
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide (7d, ) Acetamide + thiadiazole - 2-Fluorophenoxy
- Methoxyphenylpyridine
Anticancer (IC₅₀ = 1.8 µM on Caco-2 cells) ~454.90 Not reported
Suvecaltamide () Acetamide + pyridinyl - 4-(Propan-2-yl)phenyl
- Trifluoroethoxy
Cav channel stabilizer (antiepileptic) ~410.40 Not reported
KA3-KA15 derivatives () Acetamide + triazolylsulfanyl - Varied aryl groups (e.g., nitro, chloro) Antimicrobial, antioxidant, anti-inflammatory ~400-500 160-220

Key Structural and Functional Insights

Core Backbone Variations :

  • The target compound and suvecaltamide () share the N-[4-(propan-2-yl)phenyl]acetamide backbone, but suvecaltamide’s pyridinyl group is substituted with trifluoroethoxy, enabling Cav channel binding. In contrast, the target compound’s trifluoromethylpyridinylsulfanyl group may favor kinase or protease interactions .
  • Triazolylsulfanyl analogs () exhibit broader antimicrobial/anti-inflammatory activities, suggesting the triazole ring enhances binding to microbial targets or redox enzymes .

Substituent Effects :

  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in the target compound increases lipophilicity and metabolic resistance compared to methoxy (-OCH₃) or thiophene substituents (). This property may improve blood-brain barrier penetration or target affinity .
  • Heterocyclic Moieties : Pyridine (target compound) vs. triazole (GPR-17, KA3-KA15) vs. thiadiazole () alters electronic profiles and hydrogen-bonding capacity. For example, thiadiazole-containing 7d () showed potent anticancer activity, likely due to enhanced π-π stacking with cellular kinases .

Biological Activity Trends: Anticancer Potency: Compound 7d () outperforms the target compound’s inferred activity, highlighting the critical role of thiadiazole and fluorophenoxy groups in cytotoxicity . Receptor Specificity: GPR-17 () and suvecaltamide () demonstrate how minor structural changes redirect activity toward ion channels or GPCRs .

Physicochemical Properties :

  • Melting points for triazolylsulfanyl derivatives () range from 160–220°C, correlating with crystalline stability from polar substituents. The target compound’s melting point is unreported but may align with higher molecular weight analogs (e.g., GPR-17 at ~579.5 g/mol) .

Biological Activity

N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H17F3N2S\text{C}_{15}\text{H}_{17}\text{F}_{3}\text{N}_{2}\text{S}

This compound features a trifluoromethyl group, which is known to enhance biological activity in many pharmaceutical compounds due to its electronegative properties.

1. Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory process.

Case Study: COX Inhibition
In vitro assays demonstrated that derivatives of this compound exhibited IC50 values comparable to established anti-inflammatory drugs such as celecoxib. For instance, compounds with similar structural motifs showed IC50 values around 0.04 μmol against COX-2, highlighting their potential therapeutic efficacy .

2. Anticancer Potential

The anticancer activity of this compound is another area of growing interest. Research indicates that the compound may act as a multikinase inhibitor, affecting various signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity Data

CompoundTarget KinaseIC50 (μM)Reference
Compound ACDK4/Cyclin D10.05
Compound BARK50.03
This compoundTBDTBDTBD

The biological activity of this compound can be attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The presence of the trifluoromethyl group enhances the lipophilicity and bioavailability of the molecule, facilitating its interaction with target proteins.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in substituents can significantly influence its pharmacological profile.

Key Findings:

  • Trifluoromethyl Group : Enhances potency against COX enzymes.
  • Propan-2-yl Substituent : Contributes to increased stability and reduced metabolic degradation.

Q & A

Q. What are the key considerations for synthesizing N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide with high purity?

The synthesis of this compound requires precise control of reaction conditions, including temperature (typically 60–100°C), solvent choice (e.g., DMF or THF for solubility), and reaction time (12–24 hours). Critical steps include the formation of the sulfanyl bridge and subsequent acetylation. Purification via column chromatography or recrystallization is essential to achieve >95% purity. Analytical techniques like HPLC and NMR spectroscopy are mandatory for confirming structural integrity and purity .

Q. How can researchers confirm the structural identity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to verify the presence of the isopropylphenyl group (δ ~1.2–1.4 ppm for methyl protons) and the trifluoromethylpyridine moiety (δ ~8.5–9.0 ppm for aromatic protons).
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C20_{20}H20_{20}F3_3N2_2OS).
  • X-ray Crystallography : Programs like SHELXL () can resolve crystal structures, particularly if the compound forms stable crystals .

Q. What spectroscopic methods are suitable for detecting impurities in this compound?

  • HPLC-DAD/UV : Quantifies impurities at trace levels (≤0.1%) using reverse-phase C18 columns.
  • FT-IR Spectroscopy : Identifies functional group anomalies (e.g., incomplete acetylation at ~1650 cm1^{-1}).
  • LC-MS : Detects low-abundance by-products from side reactions (e.g., incomplete sulfanyl bridge formation) .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported bioactivity data for this compound?

Conflicting bioactivity data (e.g., variable IC50_{50} values in enzyme assays) may arise from differences in:

  • Assay Conditions : pH, temperature, or solvent (DMSO vs. aqueous buffers) can alter ligand-target interactions.
  • Compound Purity : Impurities ≥1% may interfere with results; re-testing with HPLC-validated batches is recommended.
  • Target Selectivity : Use orthogonal assays (e.g., SPR, ITC) to confirm binding specificity to targets like voltage-gated calcium channels () .

Q. What strategies optimize the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Structure-Activity Relationship (SAR) Studies : Modify substituents on the pyridine or phenyl rings to enhance binding. For example, introducing electron-withdrawing groups (e.g., -CF3_3) improves metabolic stability.
  • Molecular Docking : Use software like AutoDock to predict interactions with targets (e.g., hydrophobic pockets accommodating the isopropyl group).
  • Dynamic Light Scattering (DLS) : Assess solubility in physiological buffers to ensure bioavailability .

Q. How can researchers resolve crystallographic data contradictions during structural analysis?

  • Twinned Data Refinement : Use SHELXL () to handle twinning in crystals, common with flexible sulfanyl linkages.
  • Multi-Conformational Modeling : Apply occupancy refinement for disordered regions (e.g., the propan-2-yl group).
  • Validation Tools : Check CIF files with PLATON to identify missed symmetry or hydrogen-bonding errors .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic/basic conditions (pH 2–12), heat (40–60°C), and UV light. Monitor degradation via LC-MS.
  • Plasma Stability Assays : Incubate with human/animal plasma (37°C, 24 hours) and quantify remaining compound using LC-MS/MS.
  • Cyclic Voltammetry : Assess redox stability, particularly for the sulfanyl group, which may oxidize to sulfoxide .

Methodological Best Practices

Q. How to design a robust SAR study for derivatives of this compound?

  • Core Modifications : Retain the acetamide backbone while varying the pyridine (e.g., substituent position) and phenyl (e.g., halogenation) groups.
  • Bioisosteric Replacement : Substitute the sulfanyl bridge with selenyl or ether groups to evaluate potency trade-offs.
  • In Silico Screening : Prioritize derivatives with predicted ADMET properties (e.g., logP ≤5) using SwissADME .

Q. What analytical workflows address low yields in multi-step synthesis?

  • Intermediate Trapping : Use quenching agents (e.g., NH4_4Cl) to isolate reactive intermediates (e.g., thiolate anions).
  • Flow Chemistry : Improve reaction efficiency for steps requiring precise temperature control.
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., catalyst loading, solvent ratio) .

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